Cas no 1226237-45-1 (4-(5-bromo-2-methoxyphenyl)-1H-imidazole)

4-(5-Bromo-2-methoxyphenyl)-1H-imidazole is a brominated aromatic imidazole derivative with potential applications in pharmaceutical and organic synthesis. The compound features a methoxy-substituted phenyl ring coupled to an imidazole core, offering a versatile scaffold for further functionalization. Its bromine substituent enhances reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, making it valuable for constructing complex heterocyclic systems. The imidazole moiety provides a rigid, nitrogen-rich structure, useful in medicinal chemistry for targeting biological interactions. This compound is particularly suitable for researchers developing kinase inhibitors or other bioactive molecules due to its balanced lipophilicity and structural diversity. High purity and well-defined synthetic pathways ensure reproducibility in experimental applications.
4-(5-bromo-2-methoxyphenyl)-1H-imidazole structure
1226237-45-1 structure
Product Name:4-(5-bromo-2-methoxyphenyl)-1H-imidazole
CAS No:1226237-45-1
MF:C10H9BrN2O
MW:253.095261335373
CID:6349887
PubChem ID:82088085
Update Time:2025-08-04

4-(5-bromo-2-methoxyphenyl)-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 4-(5-bromo-2-methoxyphenyl)-1H-imidazole
    • 1226237-45-1
    • EN300-1914114
    • Inchi: 1S/C10H9BrN2O/c1-14-10-3-2-7(11)4-8(10)9-5-12-6-13-9/h2-6H,1H3,(H,12,13)
    • InChI Key: BKDJHMUUAVLUOB-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)C1=CN=CN1)OC

Computed Properties

  • Exact Mass: 251.98983g/mol
  • Monoisotopic Mass: 251.98983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 37.9Ų

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Additional information on 4-(5-bromo-2-methoxyphenyl)-1H-imidazole

Professional Introduction to 4-(5-bromo-2-methoxyphenyl)-1H-imidazole (CAS No: 1226237-45-1)

4-(5-bromo-2-methoxyphenyl)-1H-imidazole is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and chemical properties. This compound, identified by the CAS number 1226237-45-1, has garnered considerable attention due to its potential applications in drug development and medicinal research. The molecular structure of this compound consists of a phenyl ring substituted with both a bromine atom and a methoxy group, coupled with an imidazole ring, which contributes to its distinct reactivity and biological activity.

The imidazole core is a pivotal moiety in many bioactive molecules, known for its role in various biological processes and its ability to interact with biological targets. In particular, the presence of the bromine and methoxy substituents on the phenyl ring enhances the compound's versatility, making it a valuable scaffold for medicinal chemists. The combination of these functional groups allows for diverse chemical modifications, enabling the synthesis of analogs with tailored properties for specific therapeutic applications.

Recent advancements in pharmaceutical research have highlighted the importance of imidazole derivatives in the development of novel therapeutic agents. Studies have demonstrated that compounds incorporating the imidazole scaffold exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. Among these, 4-(5-bromo-2-methoxyphenyl)-1H-imidazole has shown promise in preclinical studies as a potential lead compound for further development.

The synthesis of 4-(5-bromo-2-methoxyphenyl)-1H-imidazole involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The bromination and methylation steps are critical in introducing the necessary functional groups onto the phenyl ring. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to improve the efficiency and selectivity of these transformations. These methods not only enhance the synthetic pathway but also contribute to the overall quality of the final product.

In terms of biological activity, 4-(5-bromo-2-methoxyphenyl)-1H-imidazole has been investigated for its potential interactions with various biological targets. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in cancer progression. The bromine substituent, in particular, has been shown to enhance binding affinity due to its ability to form strong hydrogen bonds and participate in halogen bonding interactions. These interactions are crucial for achieving high specificity and efficacy in drug design.

The methoxy group on the phenyl ring also plays a significant role in modulating the biological activity of 4-(5-bromo-2-methoxyphenyl)-1H-imidazole. This functional group can influence solubility, metabolic stability, and pharmacokinetic properties, making it an important factor in drug optimization. Computational studies have been conducted to explore the molecular interactions between this compound and potential target proteins. These studies provide valuable insights into the binding mechanisms and help guide the design of more effective derivatives.

Current research efforts are focused on expanding the chemical space of imidazole derivatives by exploring novel synthetic strategies and functionalization patterns. The integration of machine learning techniques into drug discovery processes has accelerated the identification of promising candidates like 4-(5-bromo-2-methoxyphenyl)-1H-imidazole. These computational tools enable rapid screening of large libraries of compounds, identifying those with optimal pharmacological profiles for further investigation.

The pharmaceutical industry continues to invest in innovative approaches to develop next-generation therapeutics. Imidazole-based compounds represent a rich area for exploration due to their diverse biological activities and synthetic accessibility. As research progresses, compounds like 4-(5-bromo-2-methoxyphenyl)-1H-imidazole are expected to play a crucial role in addressing unmet medical needs across various therapeutic areas.

In conclusion, 4-(5-bromo-2-methoxyphenyl)-1H-imidazole (CAS No: 1226237-45-1) is a compound of great interest in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable candidate for further research and development. With ongoing advancements in synthetic methodologies and computational drug discovery, this compound holds significant promise for contributing to future therapeutic innovations.

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